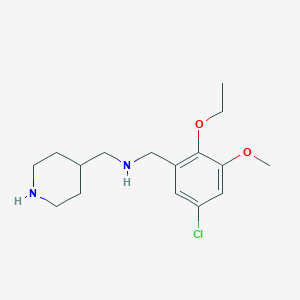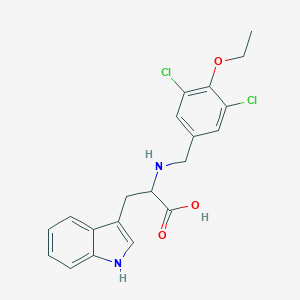![molecular formula C23H22FN5O2 B271668 2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B271668.png)
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is a chemical compound that belongs to the family of selective serotonin reuptake inhibitors (SSRIs). It is commonly known as fluoxetine, which is an antidepressant medication that is used to treat major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder.
Mechanism of Action
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the availability of serotonin in the brain, fluoxetine helps to alleviate symptoms of depression and other psychiatric disorders.
Biochemical and Physiological Effects
Fluoxetine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons in the brain. Additionally, it has been found to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that helps to regulate anxiety and stress. Fluoxetine has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using fluoxetine in lab experiments is its well-established pharmacological profile. It has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have a good safety profile, with relatively few side effects. However, one of the limitations of using fluoxetine in lab experiments is its potential for non-specific effects. Because it affects multiple neurotransmitter systems, it can be difficult to isolate the specific effects of fluoxetine in some experiments.
Future Directions
There are several future directions for research on 2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine. One area of research is the development of more selective serotonin reuptake inhibitors that target specific serotonin receptors. Another area of research is the investigation of fluoxetine's potential therapeutic effects in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, research could focus on identifying biomarkers that can predict individual response to fluoxetine, which could help to improve treatment outcomes.
Synthesis Methods
The synthesis of 2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine involves the reaction of 3-(4-(4-fluorophenyl)piperidin-1-yl)propan-1-ol with 3-methoxy-4-(1-phenyltetrazol-5-yloxy)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by column chromatography to obtain the final product.
Scientific Research Applications
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine has been extensively studied for its antidepressant properties. It has also been investigated for its potential therapeutic effects in other psychiatric disorders such as anxiety disorders, eating disorders, and post-traumatic stress disorder. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C23H22FN5O2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C23H22FN5O2/c1-30-22-15-17(16-25-14-13-18-7-5-6-10-20(18)24)11-12-21(22)31-23-26-27-28-29(23)19-8-3-2-4-9-19/h2-12,15,25H,13-14,16H2,1H3 |
InChI Key |
JFNOZFOJQVZPLE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)


![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)

![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)

![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)


![2-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B271606.png)